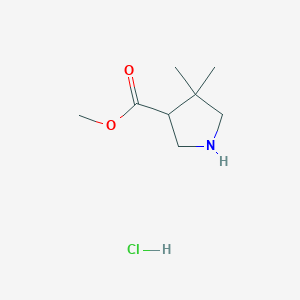

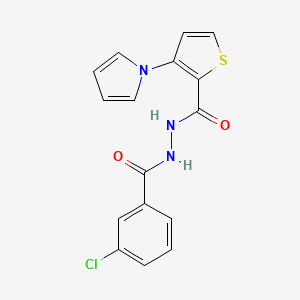

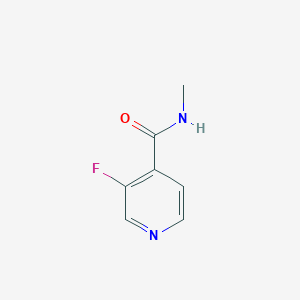

![molecular formula C26H19N3O2 B2874899 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide CAS No. 394229-35-7](/img/structure/B2874899.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are known for their wide range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method . This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to “this compound” was obtained .Molecular Structure Analysis

The structure of benzimidazole-based compounds can be confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO leads to the formation of 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde . This is a key step in the synthesis of compounds similar to “this compound”.Physical And Chemical Properties Analysis

Imidazole, a component of the benzimidazole moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用

Environmentally Friendly Synthesis

The synthesis of benzimidazole derivatives, including compounds similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, has been explored in water as an environmentally benign solvent. This approach highlights the importance of using green chemistry principles in the synthesis of complex organic molecules. The developed methodologies provide excellent yields and demonstrate the potential for water-mediated, environmentally friendly synthesis routes (Y. D. Reddy, C. Reddy, P. Dubey, 2014).

Novel Anticonvulsant Agents

Compounds bearing the benzimidazole motif have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of such compounds in the development of new anticonvulsant drugs, contributing to the medicinal chemistry field and offering insights into novel therapeutic avenues (D. Nardi et al., 1981).

Thermal Fragmentation and Rearrangement Studies

The thermal behavior of N-phenylbenzamide derivatives, related to the compound of interest, has been investigated, revealing benzimidazoles as major products. This research provides valuable information on the thermal stability and degradation pathways of such compounds, contributing to the understanding of their behavior under high-temperature conditions (A. Gaber, H. A. Muathen, L. Taib, 2011).

Antioxidant Activity Evaluation

Benzamide derivatives, similar to this compound, have been synthesized and evaluated for their antioxidant activities. These studies contribute to the search for new antioxidant agents, which are crucial for combating oxidative stress-related diseases (N. Perin et al., 2018).

Corrosion Inhibition Efficacy

Research into imidazole derivatives has shown their potential as corrosion inhibitors, highlighting the versatility of benzimidazole compounds in industrial applications. These findings are significant for the development of more effective corrosion protection strategies, especially for metals in acidic environments (M. Prashanth et al., 2021).

作用機序

Target of Action

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which can lead to various biological activities . The specific interactions and resulting changes caused by this compound would need further investigation.

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities

将来の方向性

Benzimidazole derivatives have become an important synthon in the development of new drugs . The wide range of biological activities exhibited by these compounds suggests potential applications in various areas of research and industry. Further studies could explore the use of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” in combination with other drugs, its effects on different types of cancer, and its potential applications in other areas of research and industry.

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(19-7-6-10-22(17-19)31-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDSJNBFXHAKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

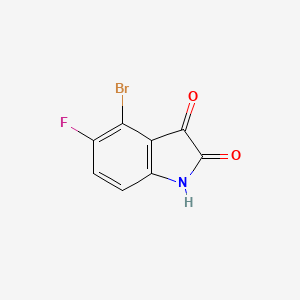

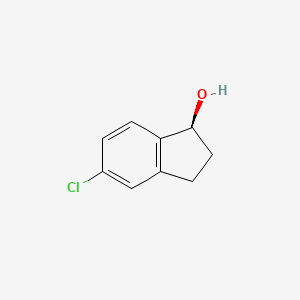

![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)

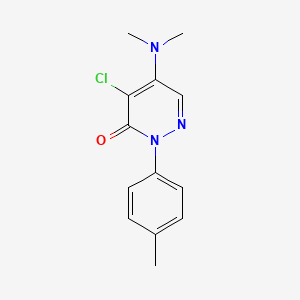

![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)

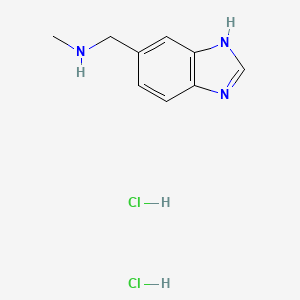

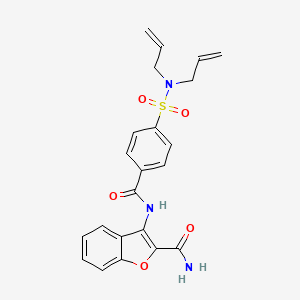

![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)

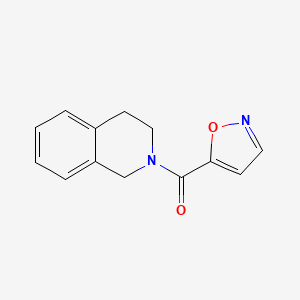

![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)